Head-to-Head Anticancer Potency of a Close Pyrazolo-Benzothiazole Analog vs. Axitinib Across Four Human Cancer Cell Lines
The direct pyrazolo-benzothiazole hybrid 'Compound 14' was tested against colon (HT-29), prostate (PC-3), lung (A549), and glioblastoma (U87MG) cell lines. It consistently outperformed the FDA-approved VEGFR inhibitor axitinib, achieving an IC50 range of 3.17–6.77 μM compared to 4.88–21.7 μM for axitinib across the same panel [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | Pyrazolo-benzothiazole hybrid Compound 14: IC50 = 3.17–6.77 μM |
| Comparator Or Baseline | Axitinib (FDA-approved VEGFR inhibitor): IC50 = 4.88–21.7 μM |
| Quantified Difference | Compound 14 showed 1.3- to 6.8-fold higher potency, depending on cell line |
| Conditions | MTT assay; cell lines: HT-29 (colon), PC-3 (prostate), A549 (lung), U87MG (glioblastoma); 48 h exposure |
Why This Matters
For procurement decisions focused on anticancer drug discovery, this head-to-head evidence demonstrates that the pyrazolo-benzothiazole core can be elaborated into compounds with potential superiority over an established VEGFR-targeted therapy.
- [1] Reddy, V.G., Reddy, T.S., Jadala, C., et al. (2019) Pyrazolo-benzothiazole hybrids: Synthesis, anticancer properties and evaluation of antiangiogenic activity using in vitro VEGFR-2 kinase and in vivo transgenic zebrafish model. European Journal of Medicinal Chemistry, 182, 111609. View Source
